molecular formula C16H24O7 B593910 Tetranor-PGEM-d6

Tetranor-PGEM-d6

Cat. No.: B593910
M. Wt: 334.39 g/mol
InChI Key: ZJAZCYLYLVCSNH-VFBFAAMGSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

Tetranor-Prostaglandin E metabolite-d6, also known as Tetranor-PGEM-d6, is primarily used as an internal standard for the quantification of tetranor-PGEM . Tetranor-PGEM is the major urinary metabolite of Prostaglandin E2 (PGE2) . PGE2 is a bioactive lipid that plays a crucial role in inflammation and other physiological processes .

Mode of Action

This compound, being a deuterated form of tetranor-PGEM, shares a similar mode of action with its non-deuterated counterpart . It is used to monitor the metabolism of PGE1 and PGE2 after their infusion or injection as pharmaceuticals . The presence of deuterium atoms in this compound can potentially affect the pharmacokinetic and metabolic profiles of the compound .

Biochemical Pathways

This compound is involved in the Cyclooxygenase Pathway , which is a part of the larger arachidonic acid metabolism. This pathway is responsible for the production of prostaglandins, including PGE2 . The metabolite levels of PGE2, such as this compound, can provide insights into the activity of this pathway .

Pharmacokinetics

It is primarily detected in urine, indicating renal excretion .

Result of Action

The presence of this compound in urine is used as a marker of PGE2 biosynthesis . Elevated levels of this compound in urine are associated with certain health conditions. For instance, urine levels of this compound are increased in patients with diabetic nephropathy . Additionally, higher urine levels are also associated with a higher risk of breast cancer in postmenopausal women with a body mass index (BMI) of less than 25 kg/m² .

Preparation Methods

  • Tetranor-PGEM-d6 can be synthesized through deuterium labeling of tetranor-PGEM.
  • Specific synthetic routes and reaction conditions are not widely documented, but deuterium substitution can be achieved using deuterated reagents or precursors.
  • Chemical Reactions Analysis

    • Tetranor-PGEM-d6 likely undergoes similar reactions as its non-deuterated counterpart.
    • Common reactions include oxidation, reduction, and substitution.
    • Reagents such as oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., Grignard reagents) may be involved.
    • Major products depend on the specific reaction conditions and starting materials.
  • Scientific Research Applications

    Comparison with Similar Compounds

    • Tetranor-PGEM-d6’s uniqueness lies in its deuterium labeling, which allows for precise quantification.
    • Similar compounds include tetranor-PGEM (non-deuterated) and other prostaglandin metabolites.

    Properties

    IUPAC Name

    8-[(1R,2R,5R)-2-(2-carboxyethyl)-5-hydroxy-3-oxocyclopentyl]-2,2,3,3,4,4-hexadeuterio-6-oxooctanoic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C16H24O7/c17-10(3-1-2-4-15(20)21)5-6-11-12(7-8-16(22)23)14(19)9-13(11)18/h11-13,18H,1-9H2,(H,20,21)(H,22,23)/t11-,12-,13-/m1/s1/i1D2,2D2,4D2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    ZJAZCYLYLVCSNH-VFBFAAMGSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1C(C(C(C1=O)CCC(=O)O)CCC(=O)CCCCC(=O)O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    [2H]C([2H])(CC(=O)CC[C@H]1[C@@H](CC(=O)[C@@H]1CCC(=O)O)O)C([2H])([2H])C([2H])([2H])C(=O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C16H24O7
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    334.39 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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